Non-Inferior Virological Response at 48 and 96 Weeks: BSV vs. TDF
In a randomized, double-blind, non-inferiority phase 3 trial (NCT01937806) comparing BSV (150 mg) to TDF (300 mg) in treatment-naïve CHB patients, BSV demonstrated comparable virological response rates at both 48 and 96 weeks [1]. The 192-week extension confirmed durable efficacy, with virological response rates of 92.50% (BSV-BSV) and 93.06% (TDF-BSV) [2]. This provides head-to-head evidence supporting BSV as an alternative with equivalent antiviral potency.
| Evidence Dimension | Virological response (HBV DNA <69 IU/mL) |
|---|---|
| Target Compound Data | 80.9% (48 wk), 87.2% (96 wk), 92.50% (192 wk) |
| Comparator Or Baseline | TDF 300 mg: 84.9% (48 wk), 85.7% (96 wk), 93.06% (192 wk) |
| Quantified Difference | Difference: -4.0% (48 wk, 95% CI -14.7% to 6.7%); P=0.90 (192 wk) |
| Conditions | Phase 3 RCT; treatment-naïve CHB patients; n=197 |
Why This Matters
Demonstrates that switching from TDF to BSV maintains virological suppression, enabling procurement for treatment continuation or switch strategies without compromising antiviral efficacy.
- [1] Ahn SH, Kim W, Jung YK, et al. Efficacy and Safety of Besifovir Dipivoxil Maleate Compared With Tenofovir Disoproxil Fumarate in Treatment of Chronic Hepatitis B Virus Infection. Clin Gastroenterol Hepatol. 2019 Aug;17(9):1850-1859.e4. View Source
- [2] Song DS, Kim W, Ahn SH, et al. Continuing besifovir dipivoxil maleate versus switching from tenofovir disoproxil fumarate for treatment of chronic hepatitis B: Results of 192-week phase 3 trial. Clin Mol Hepatol. 2021 Apr;27(2):334-344. View Source
